molecular formula C9H14O B1626199 2,6-Dimethyl-6-hepten-4-YN-3-OL CAS No. 96850-54-3

2,6-Dimethyl-6-hepten-4-YN-3-OL

Cat. No. B1626199
CAS RN: 96850-54-3
M. Wt: 138.21 g/mol
InChI Key: BFMYHVFFFLJULH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-6-hepten-4-YN-3-OL is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 138.21 . The compound should be stored in a sealed container in a dry environment between 2-8°C .

Scientific Research Applications

Antioxidant Activity

2,6-Dimethyl-6-hepten-4-YN-3-OL demonstrates significant antioxidant properties. A study on the peroxyl-radical-scavenging activity of this compound and its analogues found that it exhibited pronounced anti-peroxyl radical activity, comparable to that of linalool, a prominent antioxidant among monoterpene alcohols. The study used fluorimetric and colorimetric assays to assess this activity, along with theoretical calculations based on Density Functional Theory (DFT) to investigate the compound's structural and electronic properties (Stobiecka et al., 2016).

Chemical Synthesis

The compound plays a role in the synthesis of other chemicals. For example, its stereoselective halogenation using boron trichloride has been studied, leading to the production of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a key intermediate for terbinafine, an antifungal agent (Chou et al., 2000).

Surface Chemistry

In surface chemistry, the interaction of dihydromyrcenol (a related compound) with ozone on different surfaces was investigated, revealing various oxidation products. This study provides insights into the reaction mechanisms and potential applications in environmental chemistry (Ham & Wells, 2009).

Lipase-Catalyzed Asymmetric Synthesis

This compound has been used in lipase-catalyzed asymmetric synthesis. A study demonstrated the use of pig pancreatic lipase for the transesterification of melonol, leading to the production of optically pure 2,6-dimethyl-5-hepten-1-ol (melonol) with high enantiomeric excess (Syam et al., 2008).

Supramolecular Structures

The compound's derivatives have been studied for their role in forming supramolecular structures. For instance, the study of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate revealed complex hydrogen-bonding patterns, contributing to the understanding of molecular packing in aminopyrimidine structures (Cheng et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,6-dimethylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h8-10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMYHVFFFLJULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461844
Record name 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96850-54-3
Record name 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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